Efonidipine, (-)-

説明

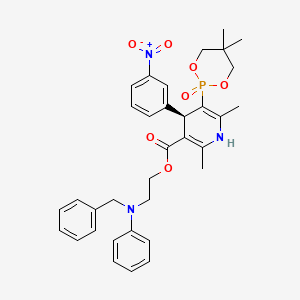

Structure

3D Structure

特性

CAS番号 |

128194-13-8 |

|---|---|

分子式 |

C34H38N3O7P |

分子量 |

631.7 g/mol |

IUPAC名 |

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1 |

InChIキー |

NSVFSAJIGAJDMR-WJOKGBTCSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

異性体SMILES |

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

正規SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

Stereoselective Pharmacology of the Efonidipine (-)-Enantiomer: Isolating T-Type Calcium Channel Dynamics

The Biophysical Imperative of Chiral Resolution in Calcium Channel Blockers

In cardiovascular pharmacology, dihydropyridines (DHPs) are classically recognized as potent L-type calcium channel (CaV1.x) antagonists. However, the structural evolution of DHPs has yielded compounds with broader target profiles. Racemic efonidipine is a prime example, functioning as a dual blocker of both high-voltage-activated L-type and low-voltage-activated T-type (CaV3.x) calcium channels[1].

As researchers and drug development professionals, we must look beyond racemic mixtures to understand the precise molecular interactions at the channel pore. Efonidipine possesses a chiral center, yielding two distinct optical isomers: S(+)-efonidipine and R(-)-efonidipine. While the S(+)-enantiomer mirrors the racemic mixture by blocking both channel types, the R(-)-enantiomer exhibits a profound stereoselective divergence . It loses its binding affinity for the L-type channel almost entirely, transforming into a highly specific, potent blocker of the T-type calcium channel[1][2]. This enantiomeric specificity provides an invaluable pharmacological probe for isolating T-type currents in native tissues without the confounding effects of L-type blockade.

Quantitative Pharmacological Profiling

To conceptualize the utility of R(-)-efonidipine in experimental design, we must compare its inhibitory dynamics against its S(+) counterpart. The following table synthesizes the differential receptor affinities and functional outcomes.

| Pharmacological Agent | Target Channel | Blockade Potency (IC₅₀ / Inhibition) | Selectivity Profile & Utility |

| Racemic Efonidipine | L-type (CaV1.x) & T-type (CaV3.x) | High (~nM to low µM range) | Dual blocker; clinical antihypertensive with chronotropic effects. |

| S(+)-Efonidipine | L-type (CaV1.x) & T-type (CaV3.x) | High | Dual blocker; reproduces the pharmacological profile of the racemate. |

| R(-)-Efonidipine | L-type (CaV1.x) | Minimal / No Effect (at 1 µM) | Inactive against L-type currents; preserves myocardial contractility. |

| R(-)-Efonidipine | T-type (CaV3.x) | ~1 µM (85% inhibition) | Highly selective T-type blocker ; ideal for isolating CaV3.x dynamics. |

Mechanistic Pathway Visualization

The stereoselective resolution of efonidipine dictates entirely different downstream physiological effects. By isolating the R(-)-enantiomer, researchers can decouple vascular smooth muscle relaxation (L-type mediated) from cardiac pacemaking and arrhythmia suppression (T-type mediated).

Stereoselective pharmacological pathways of efonidipine enantiomers.

Self-Validating Electrophysiological Protocol: Isolating T-Type Currents

As application scientists, we design patch-clamp protocols not merely to observe currents, but to isolate them through strict biophysical causality. The T-type calcium channel is a low-voltage-activated (LVA) channel, whereas the L-type is a high-voltage-activated (HVA) channel. To validate the specific efficacy of R(-)-efonidipine, we must employ a self-validating whole-cell patch-clamp workflow that leverages these voltage dependencies[1][2].

Step 1: Cellular Preparation & Ionic Isolation

-

Cell Model: Isolate native guinea pig ventricular cardiomyocytes or utilize BHK cells stably expressing CaV3.2 (T-type) and CaV1.2 (L-type) subunits.

-

Causality of Solutions: To accurately measure Ca2+ currents, overlapping ionic fluxes must be eliminated.

-

Intracellular Pipette Solution: Replace K+ with Cs+ (Cesium) to block outward rectifying potassium currents.

-

Extracellular Bath Solution: Introduce Tetrodotoxin (TTX) to block fast voltage-gated Na+ channels.

-

Step 2: Voltage-Clamp Differentiation (The Internal Control)

Because native cardiomyocytes express both channel types, the protocol must use holding potentials (HP) to biophysically isolate the targets before pharmacological intervention.

-

Isolating L-type Currents: Set the HP to -40 mV .

-

Causality: At -40 mV, LVA T-type channels are completely steady-state inactivated. A subsequent depolarizing step to +10 mV will elicit a pure L-type current.

-

-

Isolating T-type Currents: Set the HP to -100 mV .

-

Causality: At -100 mV, T-type channels are fully recovered from inactivation. A depolarizing step to -30 mV will trigger T-type activation while remaining below the activation threshold for HVA L-type channels.

-

Step 3: Pharmacological Application of R(-)-Efonidipine

-

Perfuse the bath with 1 µM R(-)-efonidipine .

-

Observation: The current elicited from the -100 mV to -30 mV step (T-type) will demonstrate a concentration-dependent decay (up to 85% inhibition)[2]. Conversely, the current elicited from the -40 mV to +10 mV step (L-type) will remain entirely unaffected[2].

Step 4: System Validation (Washout & Reference)

-

Washout Phase: Perfuse with drug-free extracellular solution. A partial or full recovery of the T-type current validates that the inhibition was drug-mediated and not an artifact of cell rundown.

-

Positive Control: Introduce 1 µM Nifedipine (a classic L-type blocker) to the -40 mV protocol to confirm that the L-type channels are viable and responsive to standard DHPs, further proving the unique non-responsiveness of R(-)-efonidipine to L-type channels.

Pathophysiological Implications & Future Directions

The ability to selectively block T-type calcium channels without compromising L-type mediated cardiac contractility opens significant therapeutic avenues. T-type channels are heavily implicated in cardiac pacemaking, hypertrophy, and arrhythmogenesis.

In groundbreaking in vivo studies, the application of R(-)-efonidipine has been shown to dramatically alter the pathology of heart failure. In a mouse model of dilated cardiomyopathy (dnNRSF-Tg mice), chronic administration of R(-)-efonidipine significantly reduced the incidence of lethal arrhythmias and prevented sudden cardiac death[3]. Because it does not block L-type channels, it achieved this anti-arrhythmic effect without depressing systolic function or altering baseline cardiac structure[3].

For drug development professionals, the R(-)-enantiomer of efonidipine represents a blueprint for next-generation cardiovascular therapeutics: achieving high-fidelity target engagement (CaV3.x) while minimizing off-target hemodynamic liabilities associated with broad-spectrum calcium channel blockade.

References

-

Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC. National Institutes of Health (NIH). Available at:[Link]

-

The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed. National Institutes of Health (NIH). Available at:[Link]

-

T-Type Ca2+ Channel Blockade Prevents Sudden Death in Mice With Heart Failure. Circulation (AHA Journals). Available at:[Link]

Sources

- 1. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

Pharmacodynamic Profiling and Binding Affinity of (-)-Efonidipine in Isolated Cardiomyocytes

Executive Summary

Efonidipine is a unique dihydropyridine (DHP) calcium channel blocker (CCB) characterized by its dual inhibitory action on both L-type (Cav1.x) and T-type (Cav3.x) voltage-gated calcium channels. While racemic efonidipine is widely utilized for its antihypertensive and negative chronotropic properties, recent electrophysiological studies on isolated cardiomyocytes have revealed profound stereoselectivity. Specifically, the R(-)-enantiomer of efonidipine emerges as a highly selective probe for T-type calcium channels, devoid of L-type activity at standard physiological concentrations ()[1].

This technical guide dissects the binding affinity, state-dependent kinetics, and experimental isolation of (-)-efonidipine in ventricular cardiomyocytes, providing a self-validating methodological framework for cardiovascular researchers and drug development professionals.

Mechanistic Foundations: Stereoselectivity in Calcium Channel Blockade

The pharmacological profile of DHPs is heavily dictated by chirality. Racemic efonidipine exerts a dual blockade, but chiral separation reveals divergent binding affinities for the constituent enantiomers ()[2].

-

S(+)-Efonidipine: Retains the dual-blocking characteristics of the racemate, exhibiting high binding affinity for both L-type and T-type calcium channels ()[3].

-

R(-)-Efonidipine: Demonstrates profound target specificity. In isolated guinea pig ventricular cardiomyocytes, R(-)-efonidipine concentration-dependently blocks T-type Ca²⁺ currents (achieving 85% inhibition at 1 µM). Crucially, at this concentration, it exerts zero effect on L-type Ca²⁺ currents, intracellular Ca²⁺ transients, or myocardial contractile force ()[1].

Enantiomer-specific binding pathways of efonidipine to cardiac calcium channels.

Frequency-Dependent Binding Kinetics

The binding affinity of efonidipine to T-type channels is not static; it is highly state-dependent. Patch-clamp analyses reveal that efonidipine binds preferentially to the inactivated state of the T-type channel. Because the drug exhibits an exceptionally slow dissociation rate from this inactivated state, its inhibitory potency increases dramatically at higher heart rates (stimulation frequencies) ()[4].

Data Summary: Quantitative Binding Profiles

Table 1: Enantiomeric Selectivity in Ventricular Cardiomyocytes

| Compound | L-Type Ca²⁺ Inhibition | T-Type Ca²⁺ Inhibition | Primary Utility |

| Racemic Efonidipine | High | High | Clinical antihypertensive; negative chronotrope |

| S(+)-Efonidipine | High | High | Replicates racemic L-type vasodilation |

| R(-)-Efonidipine | None (at 1 µM) | High (85% at 1 µM) | Selective T-type channel research probe |

Table 2: Frequency-Dependent Affinity (IC₅₀) for T-Type Channels

| Stimulation Frequency | IC₅₀ Value (M) | Mechanistic Implication |

| 0.05 Hz | 6.3 × 10⁻⁶ | Lower affinity; channels spend more time in resting state. |

| 0.20 Hz | 2.0 × 10⁻⁶ | Moderate drug accumulation in the inactivated state. |

| 1.00 Hz | 1.3 × 10⁻⁸ | High affinity; slow dissociation traps channels in inactivated state. |

Experimental Methodology: Self-Validating Patch-Clamp Protocol

To accurately measure the binding affinity of (-)-efonidipine, researchers must employ a rigorous, self-validating whole-cell patch-clamp protocol. The following methodology ensures the pharmacological isolation of T-type currents from L-type currents using intrinsic biophysical properties rather than relying solely on external antagonists.

Step-by-Step Workflow

1. Cardiomyocyte Isolation

-

Action: Isolate ventricular myocytes from adult guinea pigs using a Langendorff retrograde perfusion system with Collagenase Type II.

-

Causality: Enzymatic dissociation preserves the native conformation and regulatory subunits of Cav3.1/Cav3.2 channels. Immortalized cell lines often exhibit altered auxiliary subunit expression, which skews DHP binding affinity.

2. Whole-Cell Configuration & Internal Validation

-

Action: Establish whole-cell configuration using borosilicate glass pipettes (2–3 MΩ) filled with a Cs⁺-based internal solution (to block outward K⁺ currents).

-

Validation Check: Accept cells only if the resting membrane potential is < -80 mV and series resistance (R_series) is < 10 MΩ. High R_series causes voltage errors during the rapid depolarization steps required to activate T-type channels.

3. Voltage-Dependent Current Separation (The Core Validation)

-

Isolating T-Type Current: Hold the membrane potential at -90 mV , then apply a depolarizing test pulse to -30 mV .

-

Causality: L-type channels require stronger depolarization (typically > -20 mV) to activate. The -30 mV step selectively elicits the low-voltage-activated T-type current.

-

-

Isolating L-Type Current (Negative Control): Hold the membrane potential at -50 mV , then apply a depolarizing test pulse to +10 mV .

-

Causality: Holding at -50 mV completely and selectively inactivates T-type channels. Any inward current recorded at +10 mV is purely L-type, providing a self-contained control to prove R(-)-efonidipine's lack of L-type affinity.

-

4. Perfusion and Kinetic Analysis

-

Action: Perfuse R(-)-efonidipine (0.1 µM to 10 µM) while stimulating at varying frequencies (0.05 Hz to 1.0 Hz) ()[4].

-

Causality: Measuring the time constant (τ) of recovery from inactivation following a prepulse will demonstrate that efonidipine significantly slows recovery, confirming state-dependent binding.

Self-validating patch-clamp workflow for measuring R(-)-efonidipine binding affinity.

Translational Implications

Understanding the precise binding affinity and stereoselectivity of efonidipine unlocks several advanced therapeutic applications beyond basic hypertension management:

-

Sinoatrial (SA) Node Automaticity: The negative chronotropic effect of efonidipine is driven by its T-type channel blockade in the SA node. By inhibiting T-type currents, efonidipine prolongs the phase 4 (diastolic) depolarization, safely reducing heart rate without depressing ventricular contractility (which relies on L-type channels) ()[5].

-

Protection Against Iron Overload Cardiomyopathy (IOC): In conditions like thalassemia, excess non-transferrin-bound iron enters cardiomyocytes via T-type and L-type calcium channels, leading to severe oxidative stress and ferroptosis ()[6]. Because T-type channels act as a primary portal for pathological iron influx, the targeted blockade of these channels by efonidipine has been shown to diminish cardiac iron concentration, preserve mitochondrial function, and prevent ventricular dysfunction in IOC models ()[7].

References

-

[1] Title: The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium. Source: PubMed (Journal of Pharmacological Sciences). URL:[Link]

-

[4] Title: Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes. Source: PubMed (European Journal of Pharmacology). URL:[Link]

-

[2] Title: Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. Source: PMC (British Journal of Pharmacology). URL:[Link]

-

[5] Title: Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect. Source: PubMed (European Journal of Pharmacology). URL:[Link]

-

[3] Title: Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits CaV1.2, CaV1.3 and CaV3.1. Source: PubMed (Journal of Pharmacological Sciences). URL:[Link]

-

[7] Title: Involvement of Cytosolic and Mitochondrial Iron in Iron Overload Cardiomyopathy. Source: PMC (Heart Failure Reviews). URL:[Link]

-

[6] Title: Role of Iron in the Molecular Pathogenesis of Diseases and Therapeutic Opportunities. Source: ACS Chemical Reviews. URL:[Link]

Sources

- 1. The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Involvement of Cytosolic and Mitochondrial Iron in Iron Overload Cardiomyopathy: An update - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (-)-Efonidipine in Regulating Sinoatrial Node Pacemaker Activity: A Technical Whitepaper

Executive Summary

Efonidipine is a dihydropyridine calcium channel blocker (CCB) widely recognized for its dual inhibitory action on both L-type and T-type voltage-gated calcium channels. However, the enantiomeric separation of efonidipine reveals a highly specific pharmacological profile: while the S(+)-isomer retains dual-blocking capabilities, the R(-)-isomer—commonly referred to as (-)-efonidipine—acts as a highly selective blocker of T-type calcium channels. This whitepaper provides an in-depth technical analysis of how (-)-efonidipine regulates sinoatrial node (SAN) pacemaker activity, offering researchers and drug development professionals a comprehensive guide to its electrophysiological mechanisms, quantitative impacts, and experimental validation protocols.

The Electrophysiological Basis of SAN Pacemaking

The sinoatrial node (SAN) serves as the primary pacemaker of the mammalian heart, driven by the spontaneous diastolic depolarization known as Phase 4 of the action potential. This phase is governed by a tightly orchestrated interplay of inward currents.

Initially, the hyperpolarization-activated "funny" current ( If ), mediated by HCN channels, initiates the depolarization sequence. As the membrane potential becomes less negative, T-type calcium channels ( Cav3.1 and Cav3.2 ) are recruited. The T-type calcium current ( ICa,T ) is crucial for the late stage of Phase 4 depolarization, accelerating the membrane potential toward the threshold (approximately -40 mV) required to activate L-type calcium channels ( ICa,L ), which subsequently drive the rapid upstroke (Phase 0) of the action potential.

Pharmacological Profile of (-)-Efonidipine

While traditional dihydropyridines (e.g., nifedipine, amlodipine) selectively target L-type channels, racemic efonidipine blocks both L- and T-type channels. Electrophysiological studies using expression systems and isolated native myocardium have demonstrated that the R(-)-isomer of efonidipine is a specific blocker of the T-type Ca2+ channel, with virtually no effect on L-type, N-type, P/Q-type, or R-type channels at physiological concentrations ().

By selectively inhibiting ICa,T in the SAN, (-)-efonidipine decreases the slope of the late Phase 4 depolarization. This delays the time it takes for the pacemaker cells to reach the firing threshold, thereby exerting a direct negative chronotropic effect (slowing the heart rate) without the negative inotropic effects associated with L-type blockade in the ventricular myocardium.

Logical flow of (-)-efonidipine's selective blockade of T-type calcium channels in the SAN.

Quantitative Impact on Pacemaker Activity

The contribution of ICa,T to SAN pacemaking is not uniform across mammalian species. Pharmacological probing with (-)-efonidipine has provided critical insights into these species-dependent mechanisms. Microelectrode recordings of isolated right atrial tissue reveal that at a concentration of 10−6 M, (-)-efonidipine significantly prolongs the pacemaker depolarization in specific models, validating the evolutionary divergence in pacemaker currents ().

Table 1: Quantitative Effects of (-)-Efonidipine ( 10−6 M) on SAN Pacemaker Activity

| Species | Contribution of ICa,T to Pacemaking | Effect on Heart Rate (Chronotropy) | Impact on Phase 4 Depolarization Slope |

| Mouse | High | Prominent negative chronotropy | Significant reduction |

| Guinea Pig | Moderate | Small but significant negative chronotropy | Significant reduction |

| Rabbit | Negligible | No observable effect | No change |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the isolated effects of (-)-efonidipine on ICa,T in SAN pacemaker cells, researchers must employ a self-validating whole-cell patch-clamp protocol. The following methodology outlines the critical steps and the causal reasoning behind each experimental choice.

Experimental workflow for patch-clamp validation of (-)-efonidipine on SAN cells.

Step-by-Step Patch-Clamp Methodology

Step 1: SAN Tissue Isolation and Cell Dissociation

-

Procedure: Isolate the SAN region from the right atrium of a mouse or guinea pig heart. Digest the tissue using a customized enzymatic cocktail (e.g., Collagenase Type II and elastase) in a low- Ca2+ Tyrode's solution.

-

Causality: Low calcium prevents calcium paradox-induced cell death during isolation, while the specific protease combination gently degrades the extracellular matrix without stripping the delicate ion channel proteins from the sarcolemma.

Step 2: Whole-Cell Patch-Clamp Configuration

-

Procedure: Establish a high-resistance gigaseal (>1 GΩ) using borosilicate glass pipettes filled with a Cs+ -based internal solution. Rupture the patch to achieve whole-cell access. Ensure series resistance ( Rs ) and membrane capacitance ( Cm ) are electronically compensated (>80%).

-

Causality: The use of intracellular Cs+ blocks outward K+ currents ( IK ), which would otherwise contaminate the inward calcium current recordings. Compensating for Rs and Cm prevents voltage errors, ensuring that the rapid activation kinetics of T-type channels are accurately resolved.

Step 3: Pharmacological and Voltage Isolation of ICa,T

-

Procedure: Perfuse the extracellular bath with a modified solution containing Tetrodotoxin (TTX) to block voltage-gated Na+ channels ( INa ) and Barium ( Ba2+ ) as the charge carrier to amplify the current through calcium channels. Apply a holding potential of -100 mV, followed by step depolarizations to -40 mV.

-

Causality: A holding potential of -100 mV ensures T-type channels are fully recovered from inactivation. Stepping to -40 mV selectively activates T-type channels while keeping L-type channels (which require stronger depolarization, typically around -20 to 0 mV) largely inactive.

Step 4: Application of (-)-Efonidipine and Data Acquisition

-

Procedure: Introduce 10−6 M (-)-efonidipine into the bath. Record the steady-state reduction in peak inward current. Follow strictly with a washout phase using a drug-free solution.

-

Causality: The washout phase acts as the protocol's internal control; partial or full recovery of the current validates that the inhibition was specifically due to the reversible binding of (-)-efonidipine, rather than cell rundown or loss of seal integrity.

Clinical and Drug Development Implications

The specific targeting of T-type calcium channels by (-)-efonidipine highlights a sophisticated approach to cardiovascular drug development. Because T-type channels are heavily localized in the SAN and microvasculature, but absent in the working ventricular myocardium, selective T-type blockers can effectively lower heart rate and reduce blood pressure without depressing cardiac contractility (). Furthermore, by attenuating the reflex tachycardia often induced by pure L-type blockers, (-)-efonidipine represents an optimized pharmacological profile for managing hypertension and angina pectoris, particularly in patients with compromised cardiac output.

References

-

Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. British Journal of Pharmacology (2004). URL: [Link]

-

Species difference in the contribution of T-type calcium current to cardiac pacemaking as revealed by r(-)-efonidipine. Journal of Pharmacological Sciences (2008). URL:[Link]

-

Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect. European Journal of Pharmacology (1998). URL:[Link]

-

Efonidipine hydrochloride: a dual blocker of L- and T-type Ca(2+) channels. Cardiovascular Drug Reviews (2002). URL:[Link]

An In-depth Technical Guide to the Receptor Binding Kinetics and Thermodynamics of (-)-Efonidipine

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the receptor binding kinetics and thermodynamics of (-)-efonidipine. As a selective T-type calcium channel blocker, understanding the molecular interactions of (-)-efonidipine is paramount for elucidating its mechanism of action and for the development of future therapeutics. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles and methodologies crucial for characterizing such drug-receptor interactions.

Introduction: The Significance of (-)-Efonidipine and Its Target

Efonidipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1] It is a racemic mixture of two enantiomers, R(-) and S(+).[2] While the S(+) isomer blocks both L-type and T-type calcium channels, the R(-)-isomer, the focus of this guide, has been identified as a selective blocker of T-type Ca2+ channels.[3][4] This selectivity is of significant therapeutic interest, as T-type calcium channels are implicated in various physiological processes, including cardiac pacemaking and neuronal excitability.[1][5] Unlike L-type calcium channel blockers, which primarily act on vascular smooth muscle, T-type blockers have a more pronounced effect on heart rate and neuronal activity.[5]

The primary molecular target of (-)-efonidipine is the α1 subunit of the T-type voltage-gated calcium channel.[5] There are three subtypes of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I).[6] Efonidipine has been shown to block CaV3.1 and CaV3.2 subtypes.[7] A thorough understanding of the binding kinetics and thermodynamics of (-)-efonidipine to these channels is essential for optimizing its therapeutic profile and for the rational design of new, even more selective T-type calcium channel modulators.

The Core Principles: Binding Kinetics and Thermodynamics

The interaction between a drug and its receptor is a dynamic process governed by the principles of kinetics and thermodynamics.

-

Binding Kinetics describes the rates of the association and dissociation of the drug-receptor complex. These are defined by:

-

Association rate constant (k_on_): The rate at which (-)-efonidipine binds to the T-type calcium channel.

-

Dissociation rate constant (k_off_): The rate at which the (-)-efonidipine-receptor complex breaks apart.

-

Equilibrium dissociation constant (K_D_): A measure of the affinity of the drug for its receptor, calculated as k_off_/k_on_. A lower K_D_ value indicates a higher binding affinity.

-

-

Binding Thermodynamics provides insight into the forces that drive the binding event at a molecular level. The key thermodynamic parameters are:

-

Gibbs Free Energy (ΔG): The overall energy change of the binding process. A negative ΔG indicates a spontaneous binding event. It is related to the K_D_ by the equation: ΔG = -RTln(1/K_D_), where R is the gas constant and T is the temperature in Kelvin.

-

Enthalpy (ΔH): The heat change that occurs upon binding. A negative ΔH (exothermic) suggests the formation of favorable non-covalent interactions such as hydrogen bonds and van der Waals forces. A positive ΔH (endothermic) may indicate that hydrophobic interactions are the primary driving force.

-

Entropy (ΔS): The change in the randomness or disorder of the system upon binding. A positive ΔS can be driven by the release of water molecules from the binding interface (the hydrophobic effect) and increased conformational flexibility.

-

The interplay of these kinetic and thermodynamic parameters dictates the potency, selectivity, and duration of action of a drug.

Methodologies for Characterizing (-)-Efonidipine Binding

While specific kinetic and thermodynamic data for (-)-efonidipine are not extensively published, this section details the gold-standard methodologies that would be employed to generate such data. The causality behind the choice of each technique is explained to provide a framework for experimental design.

Radioligand Binding Assays: The Foundation of Affinity Measurement

Radioligand binding assays are a robust and highly sensitive method for determining the binding affinity (K_D_) and receptor density (B_max_) in a given tissue or cell preparation.[8]

Principle: A radiolabeled form of a ligand (e.g., [³H]-efonidipine) is incubated with a preparation of membranes from cells or tissues expressing the T-type calcium channel. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand, typically by filtration.[9]

Experimental Workflows:

-

Saturation Binding Assay: Used to determine the K_D_ and B_max_ of the radioligand. Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding.

-

Competition Binding Assay: Used to determine the affinity (K_i_) of an unlabeled compound, such as (-)-efonidipine. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to a K_i_ value using the Cheng-Prusoff equation.

Protocol: Competition Radioligand Binding Assay for (-)-Efonidipine

-

Membrane Preparation: Homogenize cells or tissues known to express T-type calcium channels (e.g., HEK293 cells transfected with the CaV3.2 subunit) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[9]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable T-type channel radioligand (the choice of which is critical and may require initial screening), and varying concentrations of unlabeled (-)-efonidipine.[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[9]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the (-)-efonidipine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the K_i_ using the Cheng-Prusoff equation.

Causality in Protocol Design:

-

The choice of a cell line overexpressing a specific T-type channel subtype allows for a clean system to study the interaction without interference from other channel types.

-

The use of a filtration method is effective for separating membrane-bound receptors from the soluble unbound ligand.[8]

-

Incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium, a prerequisite for accurate K_D_ and K_i_ determination.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance is a powerful, label-free optical technique that allows for the real-time monitoring of molecular interactions.[10] This enables the direct measurement of both the association (k_on_) and dissociation (k_off_) rates, providing a more complete kinetic profile than endpoint assays.[10]

Principle: The receptor (T-type calcium channel protein) is immobilized on a sensor chip. A solution containing the analyte ((-)-efonidipine) is flowed over the surface. The binding of (-)-efonidipine to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10]

Experimental Workflow:

A simplified workflow for an SPR experiment.

Causality in SPR Experimentation:

-

Immobilizing the receptor allows for the study of the binding of small molecules like (-)-efonidipine in solution, mimicking a more physiological interaction.

-

The real-time monitoring of both the association and dissociation phases provides a wealth of kinetic information that is not available from equilibrium-based methods.

-

The ability to regenerate the sensor surface allows for multiple experimental cycles with the same immobilized receptor, increasing throughput and ensuring consistency.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

Isothermal Titration Calorimetry is the gold standard for directly measuring the thermodynamic parameters of a binding interaction.[11] It is a label-free, in-solution technique that measures the heat released or absorbed during the binding event.[11]

Principle: A solution of the ligand ((-)-efonidipine) is titrated into a solution of the receptor (T-type calcium channel protein) in a highly sensitive calorimeter. The heat change associated with each injection is measured, allowing for the determination of the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[12]

Experimental Workflow:

A generalized workflow for an ITC experiment.

Causality in ITC Protocol Design:

-

The direct measurement of heat changes provides a direct readout of the enthalpy of binding, a key thermodynamic parameter.

-

By determining the stoichiometry of binding, ITC can provide information on the number of (-)-efonidipine molecules that bind to each T-type calcium channel.

-

The ability to derive a complete thermodynamic profile (K_D_, ΔH, and ΔS) in a single experiment provides a deep understanding of the molecular forces driving the interaction.

Interpreting the Data: A Hypothetical Case Study for (-)-Efonidipine

In the absence of published data for (-)-efonidipine, we can consider a hypothetical scenario based on what is known about other dihydropyridines and T-type channel blockers to illustrate the interpretation of kinetic and thermodynamic data.

Hypothetical Data for (-)-Efonidipine Binding to CaV3.2

| Parameter | Hypothetical Value | Technique | Interpretation |

| K_i_ | 50 nM | Radioligand Binding | Indicates a high affinity of (-)-efonidipine for the T-type calcium channel. |

| k_on_ | 1 x 10⁵ M⁻¹s⁻¹ | SPR | A moderately fast association rate. |

| k_off_ | 5 x 10⁻³ s⁻¹ | SPR | A relatively slow dissociation rate, suggesting a longer residence time at the receptor. |

| K_D_ (from kinetics) | 50 nM | SPR (k_off_/k_on_) | Confirms the high affinity determined by radioligand binding. |

| ΔG | -10.0 kcal/mol | ITC | The negative value indicates a spontaneous and favorable binding interaction. |

| ΔH | -6.0 kcal/mol | ITC | The negative enthalpy suggests that the formation of hydrogen bonds and van der Waals interactions contributes significantly to the binding energy. |

| TΔS | +4.0 kcal/mol | ITC (Calculated) | The positive entropy term suggests a significant contribution from the hydrophobic effect, likely due to the displacement of water molecules from the binding site. |

Analysis of the Hypothetical Data:

This hypothetical data suggests that (-)-efonidipine is a high-affinity ligand for the T-type calcium channel with a prolonged residence time. The binding is driven by both favorable enthalpic contributions from direct interactions with the receptor and a significant entropic contribution from the hydrophobic effect. This thermodynamic signature is consistent with the binding of a lipophilic molecule like a dihydropyridine into a hydrophobic pocket within the channel protein.

Conclusion: A Call for Further Investigation

While the selective T-type calcium channel blocking activity of (-)-efonidipine is established, a detailed understanding of its receptor binding kinetics and thermodynamics remains an area ripe for investigation. The methodologies outlined in this guide—radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry—provide a robust framework for elucidating the molecular details of this important drug-receptor interaction. The generation of such data will be invaluable for the future development of more potent and selective T-type calcium channel modulators with improved therapeutic profiles.

References

-

Furukawa, T., Miura, R., Honda, M., et al. (2004). Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. British Journal of Pharmacology, 143(8), 1050-1057. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Maan, A. C., & Hosey, M. M. (1987). Analysis of the properties of binding of calcium-channel activators and inhibitors to dihydropyridine receptors in chick heart membranes. Circulation Research, 61(3), 379-388. [Link]

-

Furukawa, T., Miura, R., Honda, M., et al. (2004). Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. British Journal of Pharmacology, 143(8), 1050–1057. [Link]

-

Lacinová, Ľ. (2009). Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(6), 549-560. [Link]

-

Zheng, W., Hawthorn, M., & Triggle, D. J. (1991). Thermodynamic and kinetic aspects of agonist and antagonist binding to 1,4-dihydropyridine receptors. European Journal of Pharmacology, 208(2), 137-147. [Link]

-

Zheng, W. (2001). Characterization of calcium channel binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.25. [Link]

-

Akaike, N., & Kostyuk, P. G. (2008). A Selective T-type Ca2+ Channel Blocker R(-) Efonidipine. The Journal of Membrane Biology, 224(2-3), 67-75. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Choe, W., & Messinger, J. P. (2011). State-dependent properties of a new T-type calcium channel blocker enhance CaV3.2 selectivity. Molecular Pharmacology, 80(5), 894-903. [Link]

-

Tiwari, P. B., Kamgar-Dayhoff, P., Tiwari, P., McKillop, M. I., & Brelidze, T. I. (2017). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels (pp. 101-118). Humana Press, New York, NY. [Link]

-

Carbone, E., & Swandulla, D. (1989). Neuronal calcium channels: kinetics, blockade and modulation. Progress in Biophysics and Molecular Biology, 54(1-3), 31-58. [Link]

-

Kokubun, S., Prod'hom, B., Becker, C., Porzig, H., & Reuter, H. (1986). Binding properties of a novel calcium channel activating dihydropyridine in monolayer cultures of beating myocytes. Pflügers Archiv, 407(5), 511-517. [Link]

-

National Institute of Mental Health Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]

-

Wikipedia. (2024, March 15). T-type calcium channel. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Efonidipine? Synapse. [Link]

-

Nelson, M. T., & Todorovic, S. M. (2014). T-type Calcium Channel Blockers as Neuroprotective Agents. Molecules and Cells, 37(7), 506–513. [Link]

-

Mishra, S. K., & Hermsmeyer, K. (1994). Selective inhibition of T-type Ca2+ channels by Ro 40-5967. Circulation Research, 75(1), 144-148. [Link]

-

Wikipedia. (2023, December 19). Efonidipine. [Link]

-

Masuda, Y., & Tanaka, S. (1994). Efonidipine Hydrochloride: A New Calcium Antagonist. Cardiovascular Drug Reviews, 12(2), 123-135. [Link]

-

Charles River. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

-

Fujita, M., Mizuno, Y., & Yamanaka, T. (2013). Effect of an L- and T-Type Calcium Channel Blocker on 24-Hour Systolic Blood Pressure and Heart Rate in Hypertensive Patients. Korean Circulation Journal, 43(11), 744–750. [Link]

-

Kumar, A., & Narayanan, R. (2022). Intrinsic calcium resonance and its modulation: insights from computational modeling. Frontiers in Computational Neuroscience, 16, 969894. [Link]

-

Sisinio, G., & Saponaro, F. (2022). T-Type Calcium Channels: A Mixed Blessing. International Journal of Molecular Sciences, 23(17), 9874. [Link]

-

Patsnap. (2024, June 21). What are T-type calcium channel blockers and how do they work? Synapse. [Link]

-

Snutch, T. P., & Zamponi, G. W. (2018). Recent advances in the development of T‐type calcium channel blockers for pain intervention. British Journal of Pharmacology, 175(12), 2375–2383. [Link]

-

Hu, C., Mori, T., Lu, Y., et al. (2012). Role of Specific T-type Calcium Channel Blocker R(-) Efonidipine in the Regulation of Renal Medullary Circulation. Journal of Hypertension, 30(8), 1603-1610. [Link]

-

Lacinová, Ľ., & Hering, S. (2010). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. Molecular Pharmacology, 78(5), 894-904. [Link]

-

Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Li, H. (2021). Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel. Journal of Molecular Modeling, 27(3), 83. [Link]

-

Lacinová, Ľ. (2011). T-type calcium channel blockers - new and notable. General Physiology and Biophysics, 30(4), 403-409. [Link]

-

Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

-

Tiwari, P. B., Kamgar-Dayhoff, P., Tiwari, P., McKillop, M. I., & Brelidze, T. I. (2017). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels (pp. 101-118). Humana Press, New York, NY. [Link]

-

ResearchGate. (n.d.). Isothermal titration calorimetry data. Retrieved from [Link]

-

Cazade, M., Bidaud, I., & Lory, P. (2017). Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. eLife, 6, e22333. [Link]

Sources

- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 2. Efonidipine Hydrochloride - LKT Labs [lktlabs.com]

- 3. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 6. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. criver.com [criver.com]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 12. Khan Academy [khanacademy.org]

Navigating the Enantioselective Pharmacokinetics of (-)-Efonidipine in Murine Cardiovascular Models

Executive Summary

Efonidipine is a unique dihydropyridine derivative that, in its racemic form, acts as a dual L-type and T-type calcium channel blocker. However, the isolation of its enantiomers has revealed profound stereoselective pharmacology. The R(−) -enantiomer, commonly referred to as (-)-efonidipine, exhibits highly selective blockade of T-type calcium channels (Cav3.1/Cav3.2) with negligible L-type activity[1]. This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK), biotransformation, and experimental methodologies associated with (-)-efonidipine in murine cardiovascular models, specifically focusing on its role in preventing sudden cardiac death in heart failure.

Pharmacodynamic Rationale: Why Isolate (-)-Efonidipine?

In experimental cardiology, isolating the causal mechanisms of a drug is paramount. Racemic efonidipine lowers blood pressure and heart rate, but its L-type calcium channel blockade causes vasodilation and negative inotropy. By utilizing the highly selective (-)-efonidipine enantiomer, researchers can isolate the specific effects of T-type calcium channel blockade.

In murine models of dilated cardiomyopathy (such as the dnNRSF-Tg mouse model), aberrant T-type calcium channel expression leads to resting membrane potential depolarization and lethal arrhythmogenesis. (-)-efonidipine specifically reverses this depolarization and corrects cardiac autonomic nervous system imbalances without altering systemic blood pressure or left ventricular systolic function [1].

Mechanism of (-)-efonidipine preventing sudden cardiac death via T-type Ca2+ channel blockade.

Pharmacokinetics and Biotransformation in Murine Models

Absorption and Distribution

(-)-efonidipine is highly lipophilic and exhibits rapid absorption following oral administration in murine models. However, it is subject to a significant first-pass effect, resulting in an absolute bioavailability of approximately 20-25% in rats [2]. The drug is heavily protein-bound in plasma, which dictates its extensive tissue distribution, particularly to the myocardium and renal cortex.

Hepatic Metabolism

The biotransformation of (-)-efonidipine in rodents is extensive and occurs primarily in the liver via Cytochrome P450 enzymes. Six major metabolites have been identified in rat models [3]. The causality behind its short plasma half-life (approx. 1.9 hours in rats) lies in its multiple vulnerable functional groups. The primary metabolic pathways include:

-

N-debenzylation & N-dephenylation: Cleavage of the benzyl and phenyl groups. Interestingly, the N-debenzylated metabolite retains partial calcium antagonistic activity.

-

Oxidative Deamination: Removal of the amino group.

-

Ester Hydrolysis: Cleavage of the ester bonds, rendering the molecule highly polar and inactive.

-

Oxidation of the Dihydropyridine Ring: Conversion to a pyridine derivative, a classic deactivation pathway for all dihydropyridines.

Excretion

Unlike many cardiovascular drugs that rely on renal clearance, the primary route of excretion for efonidipine and its metabolites in rats is the biliary system. Over 90% of the radiolabeled dose is recovered in feces, with less than 5% excreted in urine [2]. This explains why efonidipine is considered safe and renoprotective in models with impaired renal function.

Quantitative Pharmacokinetic Summary

Table 1: Pharmacokinetic & Pharmacodynamic Parameters of (-)-Efonidipine in Rodents

| Parameter | Value / Description | Experimental Implication |

| Primary Target | Cav3.1, Cav3.2 (T-type Ca2+ channels) | High selectivity allows isolation of T-type effects without L-type vasodilation. |

| Oral Bioavailability (Rat) | ~25% | Requires relatively high oral dosing in chronic in vivo studies. |

| Elimination Half-Life ( t1/2 ) | 1.35 - 1.9 hours | Necessitates daily or twice-daily dosing to maintain steady-state trough levels. |

| In Vivo Murine Dose | 200 mg/kg/day (PO) | Dose required to achieve therapeutic myocardial concentrations in dnNRSF-Tg mice [1]. |

| Primary Excretion Route | Biliary / Fecal (>90%) | Ideal for use in murine models of cardiorenal syndrome or nephropathy. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard procedures for in vivo administration and downstream analytical quantification of (-)-efonidipine.

Protocol A: Chronic In Vivo Administration in Heart Failure Models

Objective: To evaluate the anti-arrhythmic efficacy of (-)-efonidipine in dnNRSF-Tg mice without confounding hemodynamic depression.

-

Subject Preparation: Utilize 8-week-old transgenic mice expressing dominant-negative neuron-restrictive silencer factor (dnNRSF-Tg), a validated model for dilated cardiomyopathy and sudden cardiac death [1].

-

Formulation: Suspend (-)-efonidipine in a 0.5% methylcellulose vehicle. Causality: (-)-efonidipine is highly hydrophobic; methylcellulose ensures a homogenous suspension for accurate dosing.

-

Dosing Regimen: Administer (-)-efonidipine at 200 mg/kg/day via oral gavage for 20 weeks.

-

Validation Checkpoints:

-

Perform weekly tail-cuff plethysmography. Self-Validation: If blood pressure drops significantly, L-type channel crossover is occurring, indicating potential contamination with the (+)-enantiomer or an excessively high dose.

-

Conduct serial echocardiography to ensure left ventricular fractional shortening remains unaffected, confirming pure T-type blockade.

-

Protocol B: Enantioselective LC-MS/MS Quantification in Murine Plasma

Objective: To quantify (-)-efonidipine concentrations using chiral chromatography to ensure no in vivo chiral inversion occurs.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 50 μ L of murine plasma.

-

Add cilnidipine as an internal standard (IS).

-

Extract with 1 mL of ethyl acetate/hexane (1:1, v/v). Causality: This specific non-polar solvent mixture efficiently precipitates plasma proteins and extracts the lipophilic efonidipine while leaving polar matrix contaminants behind, minimizing ion suppression in the MS source.

-

Centrifuge, collect the organic layer, evaporate under nitrogen, and reconstitute in the mobile phase.

-

-

Chiral Chromatography:

-

Column: CHIRALPAK® ID column. Causality: Enantiomers have identical mass-to-charge ratios and fragmentation patterns. The immobilized amylose derivative in the CHIRALPAK ID column provides the necessary spatial interactions to separate the R(−) and S(+) enantiomers before they enter the mass spectrometer [4].

-

Mobile Phase: Isocratic Acetonitrile/Water (60:40, v/v).

-

-

Mass Spectrometry (MRM Mode):

-

Operate in positive electrospray ionization (ESI+) mode.

-

Monitor transitions: m/z 632.3 → 91.1 for (-)-efonidipine, and m/z 493.3 → 117.2 for the IS [4].

-

-

Validation: Ensure the Lower Limit of Quantification (LLOQ) is established at 0.100 ng/mL to accurately capture the terminal elimination phase.

Step-by-step workflow for enantioselective LC-MS/MS quantification of (-)-efonidipine.

Conclusion

The utilization of (-)-efonidipine in murine cardiovascular models represents a paradigm shift in studying calcium channel pharmacology. By eliminating the confounding variables of L-type channel blockade, researchers can definitively link T-type calcium channel inhibition to the prevention of lethal arrhythmogenesis and sudden cardiac death. Strict adherence to chiral LC-MS/MS methodologies ensures that pharmacokinetic data remains robust, stereospecific, and free from the artifacts of chiral inversion.

References

-

Title: T-Type Ca2+ Channel Blockade Prevents Sudden Death in Mice With Heart Failure Source: Circulation (AHA Journals) URL: [Link]

-

Title: Yutaka Shinozaki's research works | Studies on the Metabolic Fate of NZ-105. (I). Absorption, Distribution, Metabolism and Excretion after a Single Administration to Rats. Source: ResearchGate URL: [Link]

-

Title: Identification of efonidipine hydrochloride metabolites in rats Source: PubMed (Arzneimittelforschung) URL: [Link]

-

Title: A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma Source: PubMed (Journal of Chromatography B) URL: [Link]

Application Note: Reconstitution and In Vitro Formulation of (-)-Efonidipine

Executive Summary & Pharmacological Profile

(-)-Efonidipine (the R-enantiomer of efonidipine hydrochloride) is a highly specialized dihydropyridine derivative. While racemic efonidipine acts as a dual blocker of both L-type and T-type calcium channels, the isolated R(-)-enantiomer exhibits pronounced selectivity for T-type calcium channels[1]. This selectivity makes it an invaluable pharmacological tool for in vitro studies focusing on sinoatrial node pacemaker activity, microglial inflammation, and aldosterone synthesis in adrenocortical cells (e.g., H295R cell lines)[1][2][3].

Due to its classification as a Biopharmaceutics Classification System (BCS) Class II compound, (-)-efonidipine possesses high cellular permeability but is practically insoluble in aqueous environments[4][5]. Successful in vitro application requires precise solvent management to prevent compound precipitation and solvent-induced cytotoxicity.

Mechanism of Action

Figure 1: Pharmacological mechanism of (-)-Efonidipine targeting T-type calcium channels.

Physicochemical Properties & Solubility Profiling

To design a robust in vitro assay, researchers must first understand the thermodynamic constraints of the compound. The table below synthesizes the solubility limits of (-)-efonidipine across common laboratory solvents.

| Solvent | Max Concentration | Suitability | Mechanistic Rationale |

| DMSO (Anhydrous) | ~100 mg/mL (158 mM) | Optimal | High lipophilicity allows complete solvation. Must be anhydrous; moisture drastically reduces solubility[2]. |

| Ethanol | ~6 - 40 mg/mL | Sub-optimal | Lower solubility ceiling; requires higher solvent volumes which increases cellular toxicity[2]. |

| Aqueous Media | Insoluble (< 50 µg/mL) | Incompatible | BCS Class II compound; hydrophobic structure prevents direct aqueous dissolution[4][5]. |

Standardized Reconstitution Protocol (Master Stock)

The following methodology establishes a self-validating system for generating a 10 mM to 50 mM master stock of (-)-efonidipine.

Figure 2: Step-by-step workflow for the reconstitution and dilution of (-)-Efonidipine.

Step 1: Thermal Equilibration

-

Action: Before breaking the seal, allow the vial of (-)-efonidipine powder to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes.

-

Causality: (-)-Efonidipine is highly hygroscopic. Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. Because the drug is practically insoluble in water, this moisture contamination will prematurely nucleate the compound, permanently reducing its solubility in DMSO[2][4].

Step 2: Solvent Selection and Addition

-

Action: Use only fresh, anhydrous Dimethyl Sulfoxide (DMSO) with >99.9% purity. Add the calculated volume directly to the vial to achieve the desired molarity (e.g., 1.40 mL of DMSO to 10 mg of powder yields a 10 mM stock)[1].

-

Causality: Standard benchtop DMSO absorbs water from the air over time. Even trace amounts of water in the DMSO will cause the lipophilic dihydropyridine rings to aggregate[2].

Step 3: Dissolution and Agitation

-

Action: Vortex the vial at medium speed for 60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2 to 5 minutes.

-

Self-Validating Check: Hold the vial against a direct light source. The solution must be completely transparent with no Tyndall effect (light scattering). To definitively self-validate, pipette 10 µL of the stock onto a glass slide and observe under a light microscope at 10x magnification; the absolute absence of micro-crystals confirms complete dissolution.

Step 4: Aliquoting and Storage

-

Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL) using light-resistant amber microcentrifuge tubes. Store immediately at -80°C for up to 3 months, or -20°C for up to 1 month[1][2].

-

Causality: Dihydropyridine derivatives are notoriously photosensitive and undergo rapid oxidative degradation when exposed to UV or visible light. Furthermore, repeated freeze-thaw cycles disrupt the solvation shell, causing irreversible precipitation.

Aqueous Dilution Strategy for Cell Culture

The most critical failure point in evaluating (-)-efonidipine in vitro is the "solvent-shift effect"—where the compound crashes out of solution upon introduction to aqueous cell culture media[4].

Step 5: Preparing the Working Solution

-

Action: Pre-warm your target cell culture medium (e.g., DMEM or RPMI, supplemented with FBS) to 37°C in a water bath[4].

-

Action: While actively vortexing the warmed media at a medium speed, add the (-)-efonidipine DMSO stock dropwise directly into the center of the liquid vortex (avoiding the plastic sidewalls)[4].

-

Causality: Adding cold media to the stock, or adding the stock without kinetic agitation, creates a localized high-concentration aqueous microenvironment. This supersaturates the drug locally, leading to immediate crystallization. Warmed media increases the kinetic energy of the solvent, facilitating rapid and uniform dispersion[4].

Step 6: Cytotoxicity Constraints

-

Action: Ensure the final DMSO concentration in the cell culture well strictly remains below 0.5% (v/v), and ideally ≤ 0.1% (v/v)[4]. For example, to achieve a 10 µM final treatment concentration from a 10 mM stock, perform a 1:1000 dilution, resulting in exactly 0.1% DMSO.

-

Self-Validating Check (Vehicle Control): You must run a parallel vehicle control containing the exact same final concentration of DMSO (without the drug). If the vehicle control cells exhibit morphological changes or reduced viability compared to untreated cells, your DMSO concentration is too high and is confounding your pharmacological data[3][4].

References

-

National Institutes of Health (PMC). Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells. Retrieved from[Link]

-

Journal of Drug Delivery and Therapeutics. Investigation of effect of complexing agent and processing method on solubility of Efonidipine. Retrieved from[Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jddtonline.info [jddtonline.info]

High-Fidelity In Vivo Dosing Protocols for (-)-Efonidipine: Targeting T-Type Calcium Channels in Rodent Models

An in-depth technical guide and protocol for the in vivo application of (-)-efonidipine, designed for researchers and drug development professionals.

Scientific Context: The Causality of Stereoselective Blockade

Efonidipine is a highly effective dihydropyridine calcium channel blocker (CCB) characterized by its dual inhibitory action on both high-voltage-activated L-type (CaV1.x) and low-voltage-activated T-type (CaV3.x) calcium channels[1][2]. However, when translating this mechanism to advanced in vivo models, utilizing the racemic mixture, (±)-efonidipine, introduces a severe confounding variable: the profound systemic vasodilation driven by L-type channel blockade masks the nuanced, localized physiological roles of T-type channels[3].

To isolate T-type channel biology—which is critical for studying sinoatrial pacemaker activity, renal efferent arteriole hemodynamics, and adrenal aldosterone secretion—researchers must utilize the purified (-)-enantiomer, also designated as R(-)-efonidipine[4][5]. Unlike the S(+)-isomer which robustly blocks both channels, (-)-efonidipine is a highly selective T-type CCB that exerts zero inhibitory effect on L-type currents at therapeutic concentrations[4][6]. This stereoselectivity is the causal foundation for its use: it allows researchers to investigate T-type-mediated renoprotection and anti-arrhythmic effects without triggering systemic hypotension[3][7].

Quantitative Pharmacodynamics

Understanding the binding affinities is essential for establishing an in vivo dosing rationale. If the dose of (-)-efonidipine exceeds the selective therapeutic window, off-target L-type effects may compromise the animal model.

Table 1: Stereoselective Binding and Pharmacodynamics of Efonidipine Enantiomers

| Compound | Target Channel | IC50 / Inhibition Level | Primary In Vivo Effect |

| (±)-Efonidipine | L-Type (CaV1.x) | 1.8 nM[1] | Systemic vasodilation, BP reduction |

| (Racemic) | T-Type (CaV3.x) | 350 nM[1] | Pacemaker regulation, Renoprotection |

| S(+)-Efonidipine | L-Type & T-Type | High affinity for both[5] | Mixed (Vasodilation + Chronotropy) |

| (-)-Efonidipine | T-Type (CaV3.x) | 85% inhibition at 1 µM[4] | Targeted T-type blockade |

| [R(-)-Isomer] | L-Type (CaV1.x) | No effect at 1 µM[4] | No systemic BP reduction [3] |

Mechanistic Pathway Visualization

To conceptualize the causality of enantiomer selection, the following diagram maps the divergent physiological pathways triggered by efonidipine isomers, demonstrating why (-)-efonidipine is mandatory for isolated T-type studies.

Fig 1: Stereoselective pathway of (-)-efonidipine isolating T-type channel physiology.

Formulation Causality: Overcoming Poor Aqueous Solubility

(-)-Efonidipine is highly lipophilic and exhibits exceptionally poor aqueous solubility, which severely limits gastrointestinal absorption and systemic bioavailability in vivo[8]. Administering the raw crystalline powder via standard oral gavage will result in erratic plasma concentrations and experimental failure.

To ensure trustworthy and reproducible pharmacokinetics, the drug must be formulated either as a solid dispersion (for oral dosing) or in a co-solvent matrix (for intraperitoneal dosing). We utilize Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) for oral solid dispersions because it prevents the precipitation of the drug in the acidic environment of the rodent stomach, ensuring controlled release and absorption in the intestinal tract[8][9].

Detailed In Vivo Dosing Protocols

Protocol A: Chronic Oral Dosing in Murine Cardiovascular Models

Objective : To suppress arrhythmogenicity and sudden cardiac death via T-type channel blockade without altering cardiac structure or systemic blood pressure[10][11]. Target Dose : 100 - 200 mg/kg/day[10].

Step-by-Step Methodology :

-

Solid Dispersion Preparation : Dissolve (-)-efonidipine and HPMC-AS (at a 1:3 weight ratio) in a co-solvent mixture of ethanol and dichloromethane[8].

-

Solvent Evaporation : Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry, homogenous solid dispersion is formed.

-

Pulverization : Mill the solid dispersion into a fine powder and pass it through a 60-mesh sieve to ensure uniform particle size.

-

Suspension : Immediately prior to dosing, suspend the optimized solid dispersion in sterile water containing 0.5% (w/v) Polysorbate 80 to a final active drug concentration of 20 mg/mL[8]. Causality: Polysorbate 80 acts as a surfactant to prevent particle agglomeration in the syringe.

-

Administration : Administer via oral gavage using a flexible plastic feeding tube to minimize esophageal trauma. For a standard 25g mouse receiving 200 mg/kg, administer 250 µL of the suspension daily[10].

Protocol B: Intraperitoneal (IP) Dosing in Rat Renal Models

Objective : To induce efferent arteriole dilation and reduce tubulointerstitial fibrosis and proteinuria in subtotal nephrectomy models via T-type channel blockade[7][12]. Target Dose : 10 - 30 mg/kg/day.

Step-by-Step Methodology :

-

Vehicle Preparation : Prepare a sterile vehicle consisting of 5% DMSO, 10% PEG400, 5% Tween 80, and 80% sterile saline. Causality: DMSO acts as the primary molecular solvent, PEG400 prevents precipitation upon aqueous dilution, and Tween 80 maintains micellar stability.

-

Drug Dissolution : Dissolve the required mass of (-)-efonidipine in the DMSO fraction first. Vortex until the solution is completely clear.

-

Sequential Addition : Add the PEG400 and vortex. Add the Tween 80 and vortex. Finally, add the saline dropwise while continuously vortexing to prevent the highly lipophilic drug from crashing out of solution.

-

Administration : Administer via IP injection using a 25G needle into the lower right quadrant of the rat abdomen. Rotate injection sites daily to prevent localized peritoneal irritation or sclerosis.

Self-Validating System & Quality Control

A rigorous in vivo protocol must be self-validating. Because (-)-efonidipine specifically targets T-type channels, its successful administration should not trigger the physiological hallmarks of L-type channel blockade[3][10].

Validation Checkpoints :

-

Hemodynamic Telemetry : Continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR). A successful (-)-efonidipine protocol will yield a reduction in HR (negative chronotropy via sinoatrial T-type blockade) without a significant reduction in MAP[10][11]. If MAP drops significantly, the dose is too high (causing L-type crossover) or the formulation is contaminated with the S(+) enantiomer.

-

Biomarker Analysis : Measure plasma aldosterone levels. Because T-type channels mediate adrenal steroidogenesis, successful in vivo blockade will significantly suppress aldosterone biosynthesis, serving as a secondary confirmation of target engagement[1][7].

References

-

The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium Source: PubMed (J Pharmacol Sci) URL:[Link][4]

-

Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels Source: PMC (Br J Pharmacol) URL:[Link][5]

-

Combined L-/T-Type Calcium Channel Blockers Source: Hypertension (AHA Journals) URL:[Link][3]

-

In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug Efonidipine Hydrochloride Source: AAPS PharmSciTech (via UOA / PubMed) URL:[Link][8][9]

-

T-Type Ca2+ Channels and Arrhythmia Source: Circulation (via NIPH) URL:[Link][10][11]

-

Functional importance of T-type voltage-gated calcium channels in the cardiovascular and renal system: news from the world of knockout mice Source: American Journal of Physiology URL:[Link][7][12]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Efonidipine used for? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efonidipine hydrochloride monoethanolate | Cav1.x Channel Blockers: Tocris Bioscience [rndsystems.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 9. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug Efonidipine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 11. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 12. journals.physiology.org [journals.physiology.org]

Application Note: Advanced Patch-Clamp Recording of T-Type Calcium Channels Using (-)-Efonidipine

Introduction & Mechanistic Grounding

Low-voltage-activated (LVA) T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are critical regulators of cellular excitability, governing rhythmic pacemaking in the heart and regulating vascular smooth muscle tone[1]. Historically, pharmacological isolation of T-type currents was challenging due to the lack of highly selective antagonists; early agents like mibefradil and flunarizine non-selectively inhibited both T-type and high-voltage-activated (HVA) calcium channels[2].

Efonidipine is a unique dihydropyridine (DHP) derivative known for its dual L-type and T-type blocking capabilities[3]. However, electrophysiological profiling reveals that this dual action is driven by its racemic nature. The optical isomers of efonidipine possess distinct pharmacological selectivities: while the S(+)-enantiomer blocks both L- and T-type channels, the R(-)-enantiomer—referred to as (-)-efonidipine—is a highly specific blocker of T-type calcium channels[3]. It exhibits virtually no inhibitory effect on HVA channels (L-, N-, P/Q-, and R-types)[3], making it an indispensable pharmacological tool for precision patch-clamp investigations[2].

Target Pathway & Mechanism of Action

The defining feature of (-)-efonidipine is its state-dependent blockade . The compound binds with significantly higher affinity to the inactivated state of the T-type channel[3]. Consequently, the inhibitory potency (IC50) is highly sensitive to the resting membrane potential of the cell.

Mechanism of action: (-)-Efonidipine selectively blocks low-voltage-activated T-type Ca2+ channels.

Experimental Design & Rationale

To construct a self-validating patch-clamp assay for (-)-efonidipine, researchers must carefully engineer the ionic environment and select the appropriate recording configuration.

-

Recording Configuration: For recombinant systems (e.g., HEK293 or BHK cells expressing Cav3.x), the standard whole-cell configuration is highly effective[3]. However, when recording from native mammalian central nervous system (CNS) neurons or cardiomyocytes, the nystatin perforated-patch technique is strongly recommended[2]. Perforated patch prevents the "rundown" of T-type currents by preserving essential intracellular signaling molecules that are otherwise dialyzed in whole-cell mode[2].

-

Ionic Isolation: To accurately measure T-type Ca²⁺ currents ( ICa,T ), contaminating potassium ( K+ ) and sodium ( Na+ ) currents must be eliminated.

-

Intracellularly: Cesium ( Cs+ ) is used to replace K+ in the pipette solution, effectively blocking outward K+ currents[2].

-

Extracellularly: Barium ( Ba2+ ) is frequently utilized as the charge carrier. While T-type channels exhibit similar conductance for Ba2+ and Ca2+ [1], Ba2+ minimizes calcium-dependent inactivation and prevents the activation of Ca2+ -activated K+ channels. Tetrodotoxin (TTX) is added to the bath to abolish voltage-gated Na+ currents[2].

-

Step-by-Step Patch-Clamp Protocol

Phase 1: Solution Preparation

Extracellular Bath Solution (mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add 1 µM TTX immediately prior to use[2]. Intracellular Pipette Solution (mM): 130 CsCl (or Cs-methanesulfonate), 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: For perforated patch, omit EGTA and add 150–250 µg/mL nystatin to the pipette solution[2]).

Phase 2: Seal Formation & Break-In

-

Fabricate borosilicate glass pipettes with a tip resistance of 2.0–4.0 MΩ when filled with the intracellular solution.

-

Approach the cell and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

-

Whole-cell: Apply brief, sharp suction to rupture the membrane. Perforated-patch: Wait 10–15 minutes for nystatin to form pores in the membrane, monitoring the drop in access resistance[2].

-

Compensate for fast (pipette) and slow (cell) membrane capacitance.

Phase 3: Baseline Voltage Protocols

-

Current-Voltage (I-V) Relationship: From a holding potential (HP) of -100 mV, apply 100 ms depolarizing voltage steps from -90 mV to +40 mV in 10 mV increments. T-type currents typically activate near -60 mV and peak between -30 mV and -20 mV[3].

-

Steady-State Inactivation: Hold the cell at -100 mV. Apply 1-second conditioning prepulses ranging from -110 mV to -20 mV, followed immediately by a 50 ms test pulse to -30 mV to measure the fraction of available channels.

Phase 4: (-)-Efonidipine Application

-

Prepare a stock solution of (-)-efonidipine in DMSO. Ensure the final bath concentration of DMSO does not exceed 0.1% to avoid solvent-induced artifacts.

-

To evaluate the state-dependent block , measure the fractional inhibition of the T-type current at two distinct holding potentials:

-

HP = -100 mV (Channels primarily in the resting state).

-

HP = -60 mV (A significant fraction of channels are in the inactivated state).

-

-

Perfuse (-)-efonidipine (e.g., 0.01 µM to 10 µM) until a steady-state block is achieved (typically 3–5 minutes per concentration)[3].

Experimental Workflow Diagram

Step-by-step patch-clamp workflow for evaluating (-)-efonidipine on T-type calcium channels.

Quantitative Data Presentation

Because (-)-efonidipine exhibits state-dependent binding, reporting a single IC50 value is insufficient. The table below summarizes the expected quantitative pharmacological profile of efonidipine enantiomers across different holding potentials and channel subtypes, demonstrating the profound shift in potency based on membrane voltage[3].

| Channel Subtype | Holding Potential (mV) | (-)-Efonidipine IC50 (µM) | S(+)-Efonidipine IC50 (µM) | Selectivity Profile |

| Cav3.1 (T-type) | -100 mV | ~10.0 | ~10.0 | T-type selective |

| Cav3.1 (T-type) | -60 mV | ~0.1 | ~0.1 | T-type selective |

| Cav1.2 (L-type) | -40 mV | > 100 (No block) | ~0.02 | S(+) is dual L/T |

Data synthesized from the electrophysiological profiles of recombinant channels expressed in BHK cells[3].

Sources

- 1. T-type calcium channels and vascular function: the new kid on the block? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective T-type Ca2+ channel blocker R(-) efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation and Long-Term Storage of (-)-Efonidipine Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-tested guide for the preparation and long-term storage of (-)-efonidipine hydrochloride stock solutions in dimethyl sulfoxide (DMSO). As a member of the dihydropyridine class of calcium channel blockers, (-)-efonidipine is susceptible to specific degradation pathways. The integrity of its stock solutions is therefore paramount for reproducible experimental outcomes in pharmacology and drug development research. This guide emphasizes the scientific principles underlying each procedural step to ensure solution stability, mitigate degradation from light and oxidation, and maintain accurate concentration for the duration of its use.

Introduction: The Criticality of Stock Solution Integrity

(-)-Efonidipine hydrochloride is a potent dual L-type and T-type voltage-gated calcium channel blocker.[1][2] Its utility in research, from in vitro cellular assays to preclinical in vivo studies, is fundamentally dependent on the precise and consistent concentration of the active compound. The preparation and storage of stock solutions, while seemingly routine, represent a critical control point where variability can be introduced, leading to erroneous and irreproducible data.

DMSO is a common solvent for nonpolar small molecules like (-)-efonidipine due to its high solubilizing capacity.[3][4] However, DMSO is not an inert solvent; it is hygroscopic and can support certain degradation pathways if not handled and stored correctly. This protocol, therefore, is designed as a self-validating system to ensure the long-term stability and reliability of your (-)-efonidipine stock solutions, with a specific focus on the known sensitivities of the 1,4-dihydropyridine chemical scaffold.

Core Principles & Mechanistic Considerations

The stability of (-)-efonidipine in DMSO is influenced by three primary factors: light, temperature, and water content .

-